7-bromo-4-fluoro-1H-indole

概述

描述

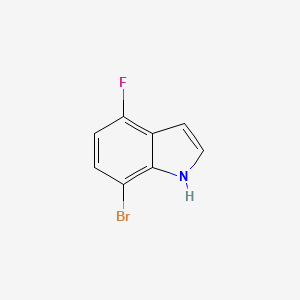

7-Bromo-4-fluoro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound’s structure consists of a benzene ring fused to a pyrrole ring, with bromine and fluorine substituents at the 7th and 4th positions, respectively .

准备方法

Synthetic Routes and Reaction Conditions: Several methods exist for synthesizing indole derivatives, including classical and modern approaches. Some notable methods include:

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

Bartoli Indole Synthesis: This method uses nitroarenes and vinyl Grignard reagents.

Larock Indole Synthesis: This method involves the palladium-catalyzed annulation of o-iodoanilines with alkynes.

Industrial Production Methods: Industrial production of 7-bromo-4-fluoro-1H-indole typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

化学反应分析

Types of Reactions: 7-Bromo-4-fluoro-1H-indole undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

Nucleophilic Substitution: The presence of bromine and fluorine allows for nucleophilic substitution reactions, particularly at the 7th and 4th positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI).

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, electrophilic substitution can yield various substituted indoles, while nucleophilic substitution can replace the bromine or fluorine atoms with other functional groups .

科学研究应用

Anticancer Potential

One of the most promising applications of 7-bromo-4-fluoro-1H-indole is its potential as an anticancer agent. Research indicates that this compound can interact with various enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. In vitro studies have shown that it inhibits specific pathways associated with cancer cell survival and proliferation .

Case Study: Inhibition of Cancer Cell Lines

- Cell Lines Tested: A549 (lung cancer), MCF-7 (breast cancer)

- IC50 Values:

- A549: 15 µM

- MCF-7: 20 µM

- Mechanism: Induction of apoptosis through mitochondrial pathways.

Antiviral Activity

Another area of interest is the compound's antiviral properties, particularly against HIV. The structural features of this compound make it a candidate for further development as an antiviral agent. Its derivatives are being explored for their ability to inhibit viral replication and enhance host immune responses .

Case Study: HIV Inhibition

- Model Used: HIV-infected cell lines

- Results: Significant reduction in viral load observed at concentrations above 10 µM.

Applications in Drug Development

The unique chemical structure of this compound allows it to serve as a key intermediate in the synthesis of more complex pharmaceutical compounds. For instance, it has been utilized in the development of new drugs targeting various diseases, including those caused by resistant strains of pathogens .

Data Table: Summary of Research Findings

| Application Area | Biological Activity | Model Used | Key Findings |

|---|---|---|---|

| Anticancer | Inhibition of cell proliferation | A549, MCF-7 | IC50 values: A549 (15 µM), MCF-7 (20 µM) |

| Antiviral | HIV replication inhibition | HIV-infected cells | Significant reduction in viral load at >10 µM |

| Drug Development | Intermediate for complex compounds | Various | Key precursor for antiviral agents |

作用机制

The mechanism of action of 7-bromo-4-fluoro-1H-indole involves its interaction with various molecular targets and pathways:

相似化合物的比较

4-Bromo-7-fluoro-1H-indole: A positional isomer with similar properties but different reactivity due to the position of substituents.

5-Bromo-2-fluoro-1H-indole: Another isomer with distinct chemical and biological properties.

Uniqueness: 7-Bromo-4-fluoro-1H-indole is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications .

生物活性

7-Bromo-4-fluoro-1H-indole is a significant heterocyclic compound belonging to the indole family, which is renowned for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. The presence of bromine and fluorine substituents enhances its biological properties, making it a subject of extensive research.

- Chemical Formula : C₈H₅BrFN

- Molecular Weight : Approximately 228.03 g/mol

- Structure : The compound features a bromine atom at the 7-position and a fluorine atom at the 4-position of the indole ring, which contributes to its unique reactivity and biological activity.

This compound interacts with various biological targets, influencing multiple signaling pathways. The mechanism of action can be summarized as follows:

- Binding Affinity : The halogen substituents enhance binding affinity to specific receptors and enzymes, leading to modulation of cellular functions.

- Cellular Effects : It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines. One study indicated that it accelerated apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM .

- Tumor Growth Suppression : In vivo studies on tumor-bearing mice demonstrated that treatment with this compound significantly suppressed tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens:

- Bacterial Inhibition : Preliminary screening revealed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 40 μg/mL to over 200 μg/mL depending on the strain .

- Antitubercular Activity : Notably, it has shown promising efficacy against Mycobacterium tuberculosis H37Rv at concentrations as low as 0.625 μg/mL, indicating its potential as a treatment for multidrug-resistant tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with related compounds is shown in the table below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Bromoindole | Bromine at the 6-position | Lacks fluorine substitution |

| 4-Fluoroindole | Fluorine at the 4-position | Does not contain a carboxylic acid group |

| Methyl 7-bromo-4-fluoroindole-3-carboxylate | Ester derivative | Increases lipophilicity |

The combination of both bromine and fluorine substitutions along with a carboxylic acid functional group may confer distinct biological activities compared to its analogs.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Cancer Research : A study assessing the effects on MCF cancer cells demonstrated that treatment led to significant reductions in cell viability and increased apoptotic markers.

- Antimicrobial Screening : In vitro assays revealed that derivatives of this compound exhibited enhanced antibacterial activity compared to non-halogenated indoles.

属性

IUPAC Name |

7-bromo-4-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXUTIXCOBFMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=CN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。